Zofenoprilat is the active metabolite of Zofenopril, a sulfhydryl angiotensin-converting enzyme (ACE) inhibitor [, , , , ]. It plays a significant role in scientific research due to its unique properties and potential therapeutic applications. Zofenoprilat is categorized as a sulfhydryl-containing ACE inhibitor, distinguishing it from non-sulfhydryl ACE inhibitors such as Enalapril and Lisinopril [, , , , ].
The primary chemical reaction involving Zofenoprilat is its hydrolysis from the prodrug Zofenopril [, , ]. This process occurs in vivo, leading to the formation of the active metabolite. Zofenoprilat can form a mixed disulfide with Glutathione (Zofenoprilat-Glutathione mixed disulfide, ZSSG), demonstrating its participation in thiol-disulfide exchange reactions []. The specific conditions and kinetics of this reaction are further detailed in the referenced study.
Zofenoprilat, as an ACE inhibitor, primarily exerts its effects by competitively binding to and inhibiting ACE [, , , , ]. This inhibition blocks the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor [, , , , , ]. Consequently, Zofenoprilat promotes vasodilation and reduces blood pressure [, , , , , ]. Additionally, it diminishes Angiotensin II-induced Aldosterone secretion from the adrenal cortex, leading to increased sodium excretion and water outflow [, , ].
Beyond its ACE inhibitory action, Zofenoprilat's sulfhydryl group contributes to its antioxidant properties and influences its interaction with biological targets [, , , , , ]. It can act as a hydrogen sulfide (H2S) donor, further contributing to its vasodilatory and cardioprotective effects [, , , ]. Zofenoprilat also exhibits the ability to S-thiolate proteins, as demonstrated by its interaction with bovine lens aldose reductase [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6